molecular formula C18H26N2O3S B4892053 1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine

1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine

Cat. No. B4892053
M. Wt: 350.5 g/mol
InChI Key: PEJFVWWJRFBGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine, also known as BCTC, is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, acid, and capsaicin. BCTC has been extensively studied for its role in pain sensation and its potential therapeutic applications.

Mechanism of Action

1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine acts as a competitive antagonist of the TRPV1 ion channel, binding to a specific site on the channel and preventing its activation by stimuli such as heat or capsaicin. This inhibition of TRPV1 activity leads to a reduction in pain sensation and other physiological responses mediated by the channel.
Biochemical and Physiological Effects:
1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine has been shown to have a variety of biochemical and physiological effects, including a reduction in pain sensation, inflammation, and cancer cell proliferation. It has also been shown to have effects on thermoregulation and cardiovascular function.

Advantages and Limitations for Lab Experiments

1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine is a useful tool for studying the TRPV1 ion channel and its role in pain sensation and other physiological processes. Its selectivity for TRPV1 over other ion channels makes it a valuable tool for investigating the specific role of TRPV1 in these processes. However, 1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine has limitations in terms of its potency and specificity, and its effects may be influenced by factors such as cell type and experimental conditions.

Future Directions

There are many potential future directions for research involving 1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine and the TRPV1 ion channel. Some possible areas of investigation include the development of more potent and selective TRPV1 antagonists, the identification of novel TRPV1 activators and modulators, and the investigation of the role of TRPV1 in other physiological processes such as metabolism and immunity. Additionally, the therapeutic potential of TRPV1 modulation in pain management and other diseases continues to be an active area of research.

Synthesis Methods

1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine can be synthesized using a multi-step process involving the reaction of a sulfonyl chloride with a piperazine derivative, followed by the addition of a cyclopropylcarbonyl group. The final product is then purified using column chromatography.

Scientific Research Applications

1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine has been widely used in scientific research to study the TRPV1 ion channel and its role in pain sensation. It has been shown to block TRPV1-mediated responses in a variety of in vitro and in vivo models, including cultured cells, isolated nerves, and animal models of pain. 1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine has also been used to investigate the role of TRPV1 in other physiological processes, such as thermoregulation, inflammation, and cancer.

properties

IUPAC Name

[4-(4-butylphenyl)sulfonylpiperazin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-2-3-4-15-5-9-17(10-6-15)24(22,23)20-13-11-19(12-14-20)18(21)16-7-8-16/h5-6,9-10,16H,2-4,7-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJFVWWJRFBGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(4-Butylphenyl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone

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